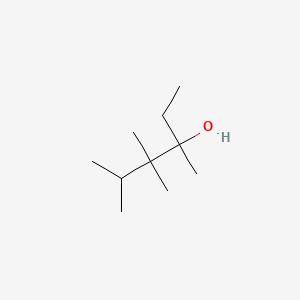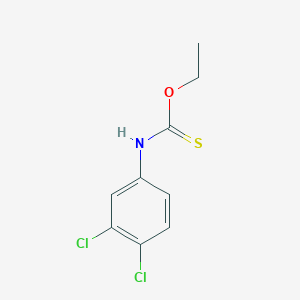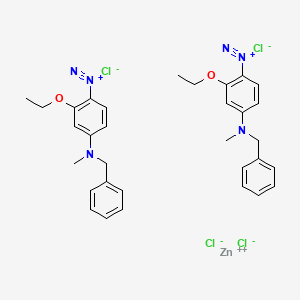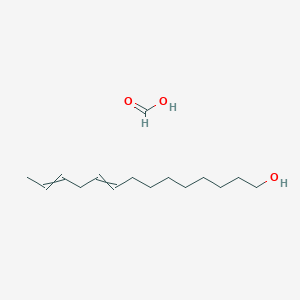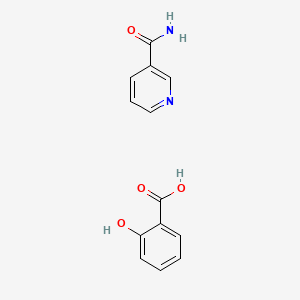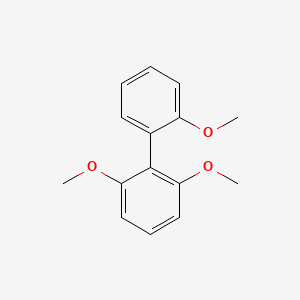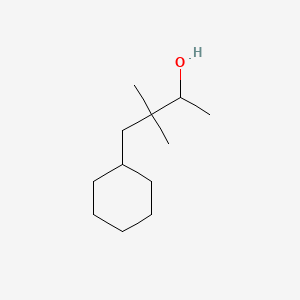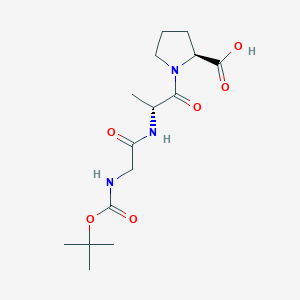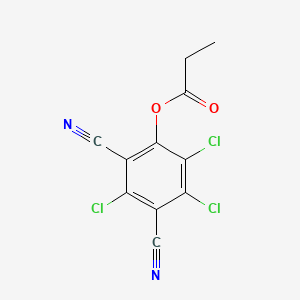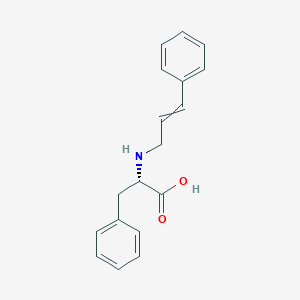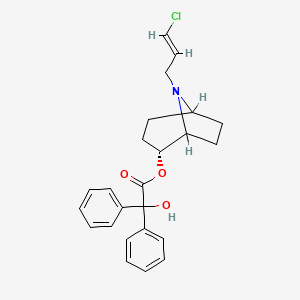
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated propenyl group and a nortropane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps. One common method includes the hydrolysis of trans-1,3-dichloropropene to produce trans-3-chloro-2-propenyl hydroxylamine . This intermediate is then reacted with other reagents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and final product safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Clethodim: A herbicide with a similar chlorinated propenyl group.
Tepraloxydim: Another herbicide with structural similarities.
Cycloxydim: Shares the nortropane skeleton and similar functional groups.
Uniqueness
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
73837-05-5 |
|---|---|
Molecular Formula |
C24H26ClNO3 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
[(2R)-8-[(E)-3-chloroprop-2-enyl]-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H26ClNO3/c25-16-7-17-26-20-12-14-21(26)22(15-13-20)29-23(27)24(28,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20-22,28H,12-15,17H2/b16-7+/t20?,21?,22-/m1/s1 |
InChI Key |
UZJIRKJGUFLVRX-AIOJYJCMSA-N |
Isomeric SMILES |
C1CC2CCC([C@@H]1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N2C/C=C/Cl |
Canonical SMILES |
C1CC2C(CCC1N2CC=CCl)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


